

Commercial Availability and Technical Guide for Adenine Hydrochloride-13C5

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Compound of Interest

Compound Name: Adenine Hydrochloride-13C5

Cat. No.: B15355106

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Adenine Hydrochloride-13C5**, a stable isotope-labeled compound crucial for metabolic research. It further outlines a generalized experimental protocol for its application in stable isotope tracing studies and visualizes its role in the purine salvage pathway.

Commercial Availability

Adenine Hydrochloride-13C5 is available from several commercial suppliers, typically as a neat solid. Pricing and availability can vary, and in some instances, the compound may be subject to custom synthesis. Researchers are advised to contact suppliers directly for the most current information.

Supplier	Product Name	Product Code	Molecular Formula	Molecular Weight	Notes
LGC Standards	Adenine Hydrochloride-13C5	TRC-A280479-5MG	C ₅ H ₅ N ₅ ·HCl	176.551	Available in 5 mg format. Price and availability require login. [1]
MedChemExpress	Adenine-13C5	HY-B0152S3	C ₅ H ₅ N ₅	140.09	Hydrochloride form may be available upon request. Sold in various quantities (1 mg, 5 mg, etc.). [2]
Cambridge Isotope Laboratories, Inc.	Adenine (8- ¹³ C, 95%)	CLM-1654-0.5	C ₅ H ₅ N ₅	136.12	While not the fully labeled 13C5 variant, it is a related isotopically labeled adenine product. [3]
PubChem	Adenine-13C5	-	C ₅ H ₅ N ₅	140.09	Provides chemical and physical properties. [4]

Introduction to Stable Isotope Tracing with Adenine Hydrochloride-13C5

Stable isotope tracing is a powerful technique used to investigate metabolic pathways and the dynamics of biochemical reactions within biological systems.[5] By introducing a molecule labeled with a stable isotope, such as **Adenine Hydrochloride-13C5**, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. This allows for the elucidation of metabolic fluxes, nutrient utilization, and biosynthetic pathways.[5][6]

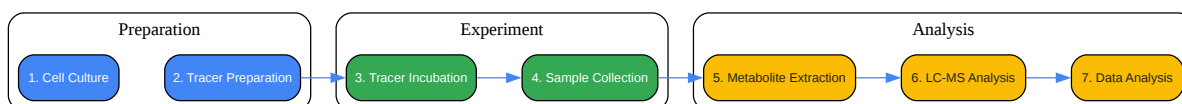
Adenine, a fundamental component of nucleic acids (DNA and RNA) and energy currency (ATP), plays a central role in cellular metabolism.[2] **Adenine Hydrochloride-13C5** serves as a tracer to study the purine salvage pathway, a critical metabolic route for recycling purine bases to synthesize nucleotides.[1][3] This pathway is of significant interest in various research areas, including cancer metabolism, as it can be upregulated in cancer cells to sustain their high proliferation rates.[7][8]

Generalized Experimental Protocol for Stable Isotope Tracing

While a specific, standardized protocol for **Adenine Hydrochloride-13C5** is not readily available in the public domain, the following generalized workflow can be adapted from established stable isotope tracing methodologies using other 13C-labeled compounds.

Experimental Workflow Overview

The following diagram illustrates the major steps involved in a typical stable isotope tracing experiment.



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A generalized workflow for a stable isotope tracing experiment.

Detailed Methodologies

1. Cell Culture:

- Culture cells of interest (e.g., cancer cell lines) in appropriate media and conditions until they reach the desired confluency for the experiment.

2. Tracer Preparation:

- Prepare a stock solution of **Adenine Hydrochloride-13C5** in a suitable solvent (e.g., sterile water or DMSO).
- The final concentration of the tracer in the cell culture medium should be optimized to ensure sufficient labeling without causing toxicity.

3. Tracer Incubation:

- Replace the standard culture medium with a medium containing the **Adenine Hydrochloride-13C5** tracer.
- The incubation time is a critical parameter and should be determined based on the expected rate of adenine uptake and incorporation into downstream metabolites. Time-course experiments are recommended to determine the optimal labeling period.

4. Sample Collection:

- After incubation, rapidly quench the metabolism to prevent further enzymatic activity. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Harvest the cells by scraping or trypsinization.

5. Metabolite Extraction:

- Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
- The extraction mixture is typically incubated at low temperatures to ensure complete cell lysis and metabolite solubilization.

- Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

6. LC-MS Analysis:

- Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).
- The LC method should be optimized to achieve good separation of adenine and its downstream metabolites (e.g., AMP, ADP, ATP).
- The mass spectrometer is used to detect and quantify the different isotopologues of the metabolites, allowing for the determination of the extent of ^{13}C incorporation.

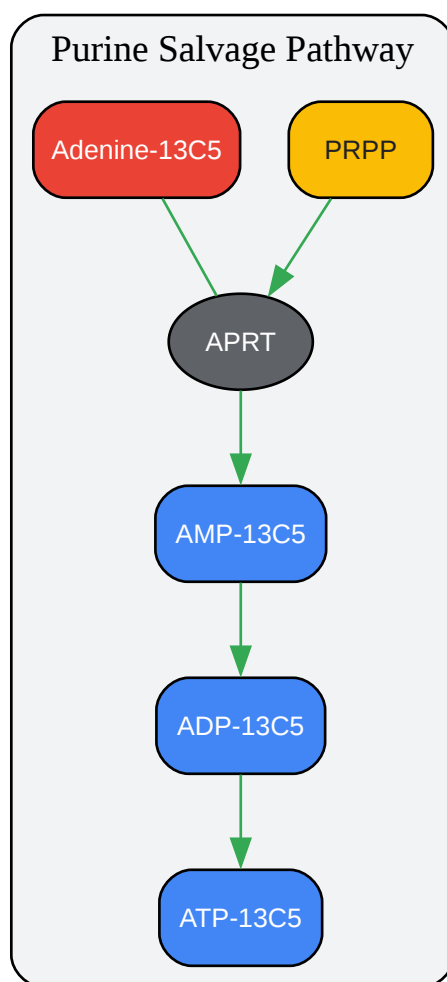
7. Data Analysis:

- Process the raw LC-MS data to identify and quantify the labeled and unlabeled metabolites.
- Calculate the fractional enrichment of ^{13}C in each metabolite to determine the contribution of the tracer to the metabolite pool.
- Interpret the labeling patterns to infer the activity of the purine salvage pathway and other related metabolic routes.

The Purine Salvage Pathway

Adenine Hydrochloride- $^{13}\text{C}_5$ is utilized to trace the purine salvage pathway, where adenine is converted to adenosine monophosphate (AMP). This pathway is an energy-efficient alternative to the de novo synthesis of purines.

The following diagram illustrates the key steps in the purine salvage pathway involving adenine.



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The purine salvage pathway for adenine.

In this pathway, the enzyme adenine phosphoribosyltransferase (APRT) catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form AMP.^[1] The ¹³C atoms from Adenine-13C5 are incorporated into the newly synthesized AMP and can be further traced into ADP and ATP pools.

Quantitative Data from Isotope Tracing Studies

Isotope tracing experiments generate quantitative data on the fractional enrichment of labeled metabolites. This data provides insights into the relative activity of metabolic pathways. For example, a study using ¹⁵N5-adenine as a tracer in tumor xenografts demonstrated the contribution of the purine salvage pathway to the tumor's purine nucleotide pools.

Tracer	Metabolite	Fractional Enrichment in Tumor (%)
15N5-Adenine	AMP	~4%
15N5-Adenosine	AMP	~0.5%

Data adapted from a study on purine synthesis pathways in tumors, illustrating the higher contribution of adenine salvage compared to adenosine salvage to the AMP pool.^[1]

Conclusion

Adenine Hydrochloride-13C5 is a valuable tool for researchers and drug development professionals studying purine metabolism. Its commercial availability, coupled with established stable isotope tracing methodologies, enables detailed investigation of the purine salvage pathway. Understanding the dynamics of this pathway is crucial for advancing our knowledge of cellular metabolism in both normal and disease states, and may inform the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer.

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